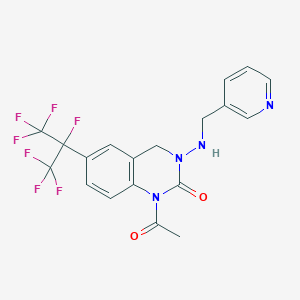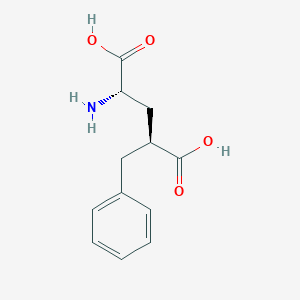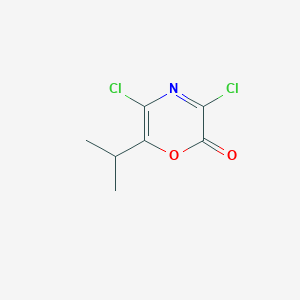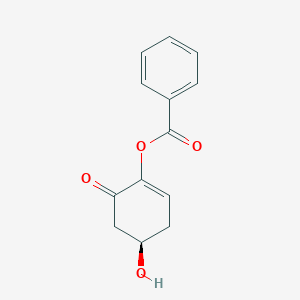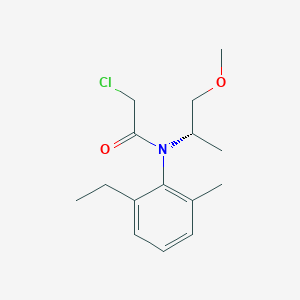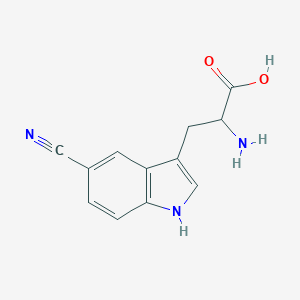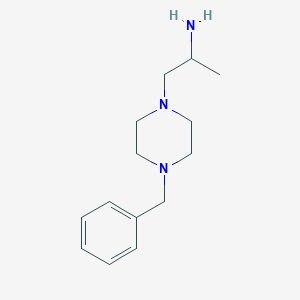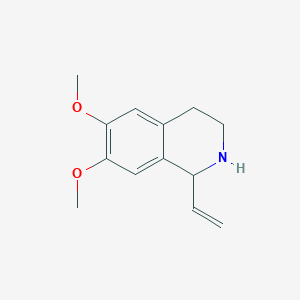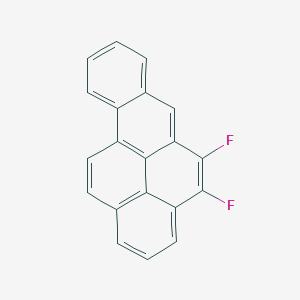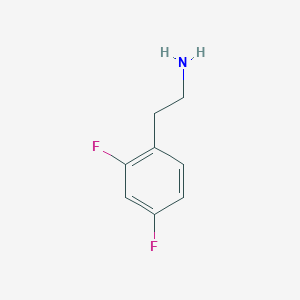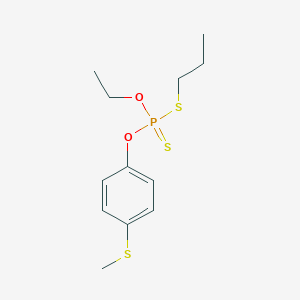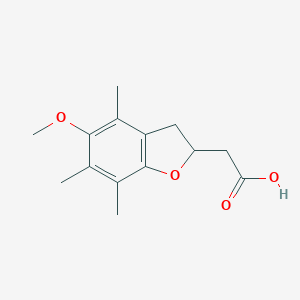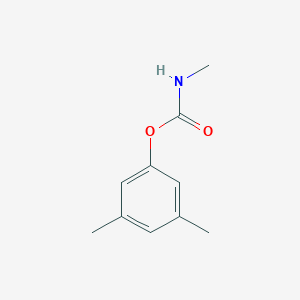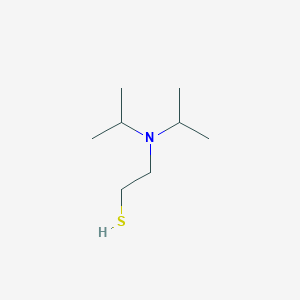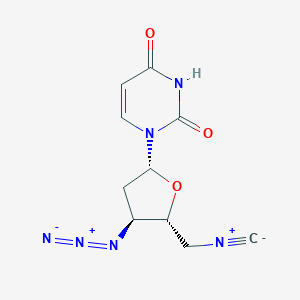
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at the Michigan Cancer Foundation, and it was later found to be effective against the human immunodeficiency virus (HIV).
Mécanisme D'action
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it terminates the chain elongation process, thereby inhibiting the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also known to cause premature termination of the viral DNA chain, leading to the production of defective viral particles.
Biochemical and Physiological Effects:
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the viral load in HIV-infected patients, increase CD4+ T-cell counts, and delay the onset of AIDS-related illnesses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can also have adverse effects on the bone marrow, leading to anemia and other blood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has several advantages for use in lab experiments. It is a well-established antiviral agent with a known mechanism of action, making it a useful tool for studying the replication of viruses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can be toxic to cells at high concentrations, and its effectiveness can be reduced by the development of drug resistance.
Orientations Futures
There are several areas of future research for 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine. One area is the development of new analogues that are more effective against drug-resistant strains of HIV. Another area is the investigation of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine's potential use in the treatment of other viral infections. Additionally, there is ongoing research into the mechanisms of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine toxicity and how it can be minimized.
Méthodes De Synthèse
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is synthesized from thymidine, which is a natural nucleoside found in DNA. The synthesis involves the addition of an azide group and an isocyanate group to the 5' and 3' positions of the thymidine molecule, respectively. The resulting compound is then deoxygenated at the 2' position to form 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine.
Applications De Recherche Scientifique
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been extensively used in scientific research as an antiviral agent against HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
132101-33-8 |
|---|---|
Nom du produit |
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine |
Formule moléculaire |
C10H10N6O3 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N6O3/c1-12-5-7-6(14-15-11)4-9(19-7)16-3-2-8(17)13-10(16)18/h2-3,6-7,9H,4-5H2,(H,13,17,18)/t6-,7+,9+/m0/s1 |
Clé InChI |
IGAWFONCMKMKOH-LKEWCRSYSA-N |
SMILES isomérique |
[C-]#[N+]C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES canonique |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Autres numéros CAS |
132101-33-8 |
Synonymes |
3'-azido-5'-isocyano-2',3',5'-trideoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



